molecular formula C6H14N2O B140996 (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine CAS No. 59983-39-0

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine

Cat. No. B140996
CAS RN: 59983-39-0
M. Wt: 130.19 g/mol
InChI Key: BWSIKGOGLDNQBZ-LURJTMIESA-N
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Description

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine is a chiral compound that is part of the pyrrolidine family, which is a class of organic compounds containing a five-membered ring with one nitrogen atom. The specific structure of this compound includes an amino group and a methoxymethyl substituent on the pyrrolidine ring. While the provided papers do not directly discuss this compound, they do provide insight into related pyrrolidine derivatives and their synthesis, which can be informative for understanding the broader context of pyrrolidine chemistry.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 4-(aminomethyl)-1-aryl-2-pyrrolidinones involves a six-step sequence, which is indicative of the intricate methods often required to produce such compounds . Although the exact synthesis of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine is not detailed in the provided papers, the general approach to synthesizing pyrrolidine derivatives can be extrapolated from these methods.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is crucial for their chemical properties and biological activity. The presence of an aminomethyl group, as seen in the compounds discussed in the papers, suggests potential for interaction with biological targets such as enzymes . The stereochemistry of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine, indicated by the "(S)-(-)" notation, is also significant as it can greatly influence the compound's reactivity and interaction with chiral environments.

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions. The papers describe the use of aminomethylpyridine derivatives in the synthesis of pyrrolidine compounds, which involves cyclization reactions and can exhibit regioselectivity depending on the substituents and reaction conditions . This suggests that (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine could also undergo similar cyclization reactions, potentially leading to the formation of complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For example, the presence of an aminomethyl group can affect the compound's basicity, solubility, and stability . The methoxymethyl group in (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine would contribute to its physical properties such as boiling point and polarity. However, without specific data on this compound, we can only hypothesize based on the properties of similar compounds discussed in the papers.

Scientific Research Applications

Enantioselective Reactions and Synthesis

  • Enantioselective Fluorodehydroxylation : (S)-2-(Methoxymethyl)pyrrolidin-1-ylsulphur trifluoride, a compound related to (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine, has been shown to be an effective enantioselective fluorodehydroxylating agent (Hann & Sampson, 1989).

Ligand Synthesis and Complex Formation

  • Lithium Salt Synthesis : (S)-2-(methoxymethyl)pyrrolidine has been used in synthesizing lithium (S)-1-[2‘-(methoxymethyl)pyrrolidin-1‘-yl]-3,5-dimethylboratabenzene, a novel polymeric structure with potential applications in organometallic chemistry (Zheng & Herberich, 2001).

Chiral Auxiliary and Asymmetric Synthesis

  • Chiral Auxiliaries in Synthesis : This compound has been used effectively as a chiral auxiliary in asymmetric alkylation, demonstrating its utility in producing compounds with high stereoselectivity (Kawanami et al., 1984).

Structural and Synthetic Chemistry

  • Synthesis of Enantiomeric Pairs : It's also involved in the synthesis of enantiomeric pairs of 2,5-disubstituted pyrrolidines, which are important in the development of compounds with specific stereochemical configurations (Yamamoto et al., 1993).

Potential in Drug Development

  • Antiinflammatory Activities : While avoiding details on drug use and dosage, it's noteworthy that derivatives of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine have been explored for their potential anti-inflammatory activities, highlighting the compound's relevance in medicinal chemistry (Ikuta et al., 1987).

Safety And Hazards

The safety data sheet for “(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrrolidine derivatives have diverse biological activities and can be some of the best sources of pharmacologically active lead compounds . This suggests that these derivatives can be used for the future development of novel compounds active against different infections and diseases .

properties

IUPAC Name

(2S)-2-(methoxymethyl)pyrrolidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-9-5-6-3-2-4-8(6)7/h6H,2-5,7H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSIKGOGLDNQBZ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CCCN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, light yellow liquid; [Aldrich MSDS]
Record name (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine
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Product Name

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine

CAS RN

59983-39-0
Record name (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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